molecular formula C22H19FN2O3S B2583740 2-(3,5-dimethylphenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 872206-28-5

2-(3,5-dimethylphenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2583740
CAS No.: 872206-28-5
M. Wt: 410.46
InChI Key: WOTVWKCNUBAUNC-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19FN2O3S and its molecular weight is 410.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-(3,5-dimethylphenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to a class of chemicals with diverse chemical reactions and applications in scientific research. For instance, its synthesis involves the treatment of 2-aminobenzyl amine with sulfamide leading to various derivatives through reactions with alkyl halides, demonstrating the compound's versatility in generating structurally diverse molecules (Knollmüller, 1971). Additionally, the synthesis and structure of related benzothiatriazonine derivatives provide insights into the potential for creating novel heterocyclic compounds with specific properties, such as the nine-membered heterocyclic product synthesized from 3-dimethylamino-2,2-dimethyl-2H-azirine and 4-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-on-1,1-dioxide, showcasing the complex chemical behavior and the possibility of generating new molecules with unique characteristics (Schläpfer-Dähler et al., 1984).

Potential Biological Applications

Though directly related biological applications of this compound were not found, the exploration of similar compounds provides a foundation for understanding the potential uses in biological contexts. For example, the study on antitumor benzothiazoles reveals the synthesis and selective inhibitory activity against various cancer cell lines of related compounds, indicating the potential for derivatives of the mentioned compound to be explored for antitumor activities (Mortimer et al., 2006). Additionally, derivatives of benzothiadiazine with specific modifications have been investigated for their applications in photodynamic therapy for cancer treatment, suggesting a promising avenue for research into the therapeutic uses of related compounds (Pişkin et al., 2020).

Sensor Applications and Environmental Monitoring

The novel synthesis and structural analysis of related compounds, such as the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, highlight the potential for developing sensors and materials with specific chemical sensing capabilities (Banu et al., 2014). This suggests the possibility of utilizing derivatives of this compound in environmental monitoring and detection of chemical substances.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-15-10-16(2)12-19(11-15)25-22(26)24(14-17-6-5-7-18(23)13-17)20-8-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTVWKCNUBAUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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